molecular formula C9H14O3 B2975312 1,4-Dioxaspiro[4.6]undecan-8-one CAS No. 4792-37-4

1,4-Dioxaspiro[4.6]undecan-8-one

Cat. No.: B2975312
CAS No.: 4792-37-4
M. Wt: 170.208
InChI Key: IZELAGGXOUSOTJ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.6]undecan-8-one is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is known for its unique spirocyclic structure, which consists of a spiro-connected dioxane ring and a cycloheptanone ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

1,4-Dioxaspiro[4.6]undecan-8-one can be synthesized through several synthetic routes. One common method involves the reaction of cycloheptanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic ketal . The reaction typically requires refluxing the reactants in a suitable solvent, such as toluene, under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

1,4-Dioxaspiro[4.6]undecan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxane ring can be opened or modified. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1,4-Dioxaspiro[4.6]undecan-8-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.6]undecan-8-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,4-Dioxaspiro[4.6]undecan-8-one can be compared with other spirocyclic compounds, such as:

    1,4-Dioxaspiro[4.5]decane: Similar structure but with a smaller ring size.

    1,4-Dioxaspiro[5.6]dodecan-8-one: Larger ring size and different chemical properties.

Properties

IUPAC Name

1,4-dioxaspiro[4.6]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-2-1-4-9(5-3-8)11-6-7-12-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZELAGGXOUSOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC2(C1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4792-37-4
Record name 1,4-dioxaspiro[4.6]undecan-8-one
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